molecular formula C15H17NO2S B14408571 N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide CAS No. 87433-15-6

N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide

Cat. No.: B14408571
CAS No.: 87433-15-6
M. Wt: 275.4 g/mol
InChI Key: JAKSPFKKPPBQOE-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide is an organic compound that belongs to the class of sulfinamides. This compound is characterized by the presence of a sulfinamide group attached to a benzene ring, which is further substituted with a methoxy group and a dimethyl group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide typically involves the reaction of 3-methoxyaniline with 4-dimethylbenzenesulfinyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.

    Substitution: Sodium hydride, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Major Products Formed

    Oxidation: N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfonamide.

    Reduction: N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfinamide derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can form hydrogen bonds with biological molecules, which can affect their function. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide can be compared with other similar compounds, such as:

    N-(3-Methoxyphenyl)-N-methylbenzene-1-sulfinamide: Similar structure but with one less methyl group, which can affect its reactivity and biological activity.

    N-(4-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide: The position of the methoxy group is different, which can influence its chemical properties and interactions with biological targets.

    N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfonamide: The sulfinamide group is oxidized to a sulfonamide group, resulting in different chemical and biological properties.

Properties

CAS No.

87433-15-6

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-N,4-dimethylbenzenesulfinamide

InChI

InChI=1S/C15H17NO2S/c1-12-7-9-15(10-8-12)19(17)16(2)13-5-4-6-14(11-13)18-3/h4-11H,1-3H3

InChI Key

JAKSPFKKPPBQOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)N(C)C2=CC(=CC=C2)OC

Origin of Product

United States

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